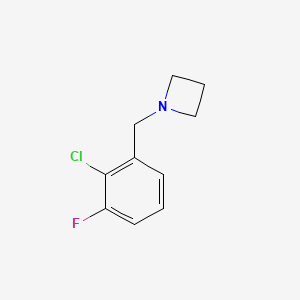

1-(2-Chloro-3-fluorobenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-[(2-chloro-3-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11ClFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |

InChI Key |

KBVULSINBZOCBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C(=CC=C2)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Chloro 3 Fluorobenzyl Azetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction: A Critical Review

The inherent ring strain of azetidines presents considerable synthetic challenges. medwinpublishers.com Consequently, a variety of specialized methods have been developed to overcome these hurdles. Key strategies include cycloaddition, intramolecular cyclization, strain-release reactions, metal-catalyzed processes, photochemical methods, and the ring-opening of functionalized precursors. medwinpublishers.comnsf.gov

One of the most established methods for constructing the azetidine framework is the [2+2] cycloaddition between a ketene (B1206846) and an imine, famously known as the Staudinger synthesis, to produce a β-lactam (azetidin-2-one). mdpi.comtandfonline.com This reaction is highly versatile, allowing for the synthesis of variously substituted β-lactams. mdpi.com Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base and are immediately trapped by the imine. mdpi.com

The synthesis of an azetidine, such as the target compound, via this method involves a two-step process:

Staudinger Cycloaddition: An appropriately substituted imine is reacted with a ketene to form the corresponding azetidin-2-one.

Reduction: The resulting β-lactam is then reduced to the saturated azetidine ring. Reagents like diisobutylaluminium hydride (DIBAL-H) or chloroalanes are effective for this reduction, although care must be taken as Lewis acidic conditions can sometimes lead to undesired ring-opening. rsc.org

The stereochemical outcome of the Staudinger reaction can be complex, but often yields cis-β-lactams, which can be influenced by the specific reactants and conditions used. mdpi.com

Table 1: Overview of [2+2] Cycloaddition and Reduction for Azetidine Synthesis

| Step | Reaction Type | Key Reagents | Intermediate/Product | Key Features |

| 1 | Staudinger [2+2] Cycloaddition | Imine, Acyl Chloride, Triethylamine | Azetidin-2-one (β-Lactam) | Versatile for substituted rings; stereoselectivity can be controlled. mdpi.com |

| 2 | Reduction | DIBAL-H, Chloroalanes | Azetidine | Reduces the carbonyl to a methylene (B1212753) group to form the final ring. rsc.org |

Intramolecular S_N2 reactions represent a direct and frequently employed strategy for forming the azetidine ring. frontiersin.org This approach involves the cyclization of a γ-aminohalide or a related substrate where a terminal amine nucleophilically attacks a carbon atom bearing a suitable leaving group. nih.govstudyx.ai

To synthesize 1-(2-Chloro-3-fluorobenzyl)azetidine using this method, a precursor such as N-(2-Chloro-3-fluorobenzyl)-3-chloropropan-1-amine would be required. Treatment of this precursor with a base facilitates the intramolecular displacement of the halide by the amine, yielding the desired azetidine ring. A variety of leaving groups can be employed, including halides and sulfonates (e.g., mesylate, tosylate). frontiersin.orgnih.gov

Table 2: Common Leaving Groups for Intramolecular S_N2 Azetidine Synthesis

| Leaving Group | Precursor Type | Typical Conditions | Reference |

| Halogen (Cl, Br, I) | γ-Haloamine | Base (e.g., K₂CO₃, NaH) | frontiersin.orgnih.gov |

| Mesylate (OMs) | γ-Amino Mesylate | Base | frontiersin.org |

| Tosylate (OTs) | γ-Amino Tosylate | Base | nih.gov |

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as potent building blocks for the synthesis of 1,3-disubstituted azetidines. nih.govnih.gov The high degree of ring strain (approx. 65 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. bris.ac.uk

Upon activation of the nitrogen atom with an electrophile, the central, highly strained C-C bond becomes susceptible to nucleophilic attack at a bridgehead carbon. nih.govbris.ac.uk This process results in the formation of a functionalized azetidine. This "strain-release" strategy allows for rapid access to diverse azetidine derivatives that might be difficult to synthesize via other routes. nih.govnih.gov For instance, treatment of ABB-carbinols with triflic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto-azetidines. nih.govresearchgate.net

Table 3: Strain-Release Reactions of Azabicyclo[1.1.0]butane (ABB) Derivatives

| ABB Precursor | Activating Agent / Reagent | Product Type | Key Feature | Reference |

| Azabicyclo[1.1.0]butane | Electrophile, then Nucleophile | 1,3-Disubstituted Azetidine | Versatile access to 1,3-substitution patterns. | nih.gov |

| ABB-Carbinols | Triflic Anhydride | Keto-azetidines | Semipinacol rearrangement driven by strain release. | nih.govresearchgate.net |

| ABB-Ketones | Electrophile | Spiro-azetidines | Electrophile-induced spirocyclization. | nih.gov |

Transition metal catalysis offers powerful and often highly selective methods for constructing the azetidine ring.

Titanium(IV)-mediated synthesis has been reported for the creation of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. nih.govresearchgate.net The proposed mechanism involves a Kulinkovich-type pathway where a titanacyclopropane intermediate is formed, which then reacts with the oxime ether to generate the four-membered ring in a single step. nih.govrsc.org

Palladium-catalyzed reactions are particularly prominent. One effective strategy is the intramolecular C(sp³)–H amination, where a Pd(II) catalyst facilitates the cyclization of an amine onto an unactivated C-H bond. rsc.orgorganic-chemistry.org This method can be highly regioselective. Another approach involves the 1,4-Pd migration from an alkenyl halide precursor, which, after C-H activation, leads to the formation of fused azetidine systems. nih.gov Cross-coupling reactions utilizing organozinc species are also used to functionalize the azetidine ring, for example, at the C-3 position. rsc.org

Table 4: Selected Metal-Catalyzed Azetidine Syntheses

| Metal Catalyst | Reaction Type | Substrates | Key Advantage | Reference(s) |

| Ti(IV) complexes | Kulinkovich-type coupling | Oxime ethers, Grignard reagents | Forms spirocyclic azetidines in a single step. | nih.govresearchgate.netrsc.org |

| Pd(II) complexes | Intramolecular C-H Amination | Picolinamide (PA) protected amines | Functionalizes unactivated C-H bonds. | rsc.orgorganic-chemistry.org |

| Pd(0) complexes | 1,4-Pd Migration / Heck Coupling | Cycloalkenyl halides with tethered amines | Creates fused azetidine ring systems. | nih.gov |

| Fe complexes | Thiol Alkylation | Azetidin-3-ols, Thiols | Direct synthesis of 3-sulfanyl azetidines. | acs.org |

| Cu complexes | [3+1] Radical Cascade Cyclization | Aliphatic amines, Alkynes | Atom-economic synthesis via double C-H activation. | nih.gov |

The aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. nih.gov This method is one of the most direct ways to assemble the four-membered ring. rsc.org The reaction typically proceeds by photochemical excitation of the imine, which then engages with the alkene. nih.gov

A significant challenge is the competing and efficient E/Z isomerization of the imine from its excited state, which can prevent the cycloaddition. nih.gov This issue is often circumvented by using cyclic imines or imines conjugated with a group that alters the excited state properties. nih.govrsc.org Recent advances have utilized visible-light photocatalysis, employing catalysts like iridium complexes to activate oxime precursors for cycloaddition with alkenes via triplet energy transfer. rsc.orgresearchgate.net Both intermolecular and intramolecular versions of this reaction have been developed to access a wide array of complex azetidine structures. nih.govacs.org

Table 5: Aza-Paterno-Büchi Reaction for Azetidine Synthesis

| Reaction Type | Excitation Method | Substrates | Key Challenge / Solution | Reference(s) |

| Intermolecular | Direct UV irradiation | Imine, Alkene | E/Z isomerization; overcome with cyclic imines. | nih.gov |

| Intramolecular | Direct or Sensitized Irradiation | Tethered Imine-Alkene | Access to complex, fused tricyclic azetidines. | rsc.orgacs.org |

| Photocatalyzed | Visible Light (e.g., Ir catalyst) | Oxime precursors, Alkene | Avoids high-energy UV; relies on triplet energy transfer. | rsc.orgresearchgate.net |

The intramolecular aminolysis of epoxy amines provides an efficient route to 3-hydroxyazetidines, which are valuable, functionalized intermediates. nih.gov This strategy involves the nucleophilic attack of a tethered amine onto one of the epoxide carbons, resulting in ring closure.

A key challenge in this reaction is controlling the regioselectivity of the epoxide opening. frontiersin.org The use of Lewis acid catalysts, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to effectively promote C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the desired azetidines in high yields. nih.govfrontiersin.org This catalytic system is tolerant of various functional groups, making it a robust method for constructing the azetidine ring while installing a useful hydroxyl handle for further derivatization. nih.govnih.gov

Table 6: Lewis Acid-Catalyzed Aminolysis of Epoxy Amines

| Catalyst | Substrate | Selectivity | Product | Key Feature | Reference(s) |

| La(OTf)₃ | cis-3,4-Epoxy Amine | C3-selective (4-exo-tet) | 3-Hydroxyazetidine | High yields and functional group tolerance. | nih.govfrontiersin.orgnih.gov |

| None / Base | 3,4-Epoxy Sulfonamide | Varies | 3-Hydroxyazetidine | An alternative approach to the azetidine ring. frontiersin.org |

Aza-Michael Addition Strategies

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, represents a powerful and versatile C-N bond-forming reaction. mdpi.com This strategy can be employed for the synthesis of substituted azetidines. In a typical approach, an azetidine ring or a precursor containing a primary or secondary amine can act as the Michael donor.

For the synthesis of azetidine derivatives, a common strategy involves the reaction of an activated alkene, such as an α,β-unsaturated ester, with azetidine or a protected azetidine derivative. The reaction is often catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the deprotonation of the amine and initiate the conjugate addition. mdpi.comnih.gov

For instance, the synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been achieved through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.gov This highlights the utility of this method in generating functionalized azetidines. While not a direct route to this compound, this methodology provides a foundation for creating diverse azetidine scaffolds that could be further elaborated to the target compound.

Table 1: Examples of Aza-Michael Addition for Azetidine Functionalization

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Reference |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Various NH-heterocycles | DBU, Acetonitrile (B52724) | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | mdpi.comnih.gov |

| α-substituted β-nitroacrylates | Benzotriazole (B28993) | Chiral organocatalyst | N-1 substituted benzotriazole adducts | mdpi.com |

Incorporation of the 2-Chloro-3-fluorobenzyl Moiety

A crucial step in the synthesis of this compound is the introduction of the 2-chloro-3-fluorobenzyl group onto the azetidine nitrogen. Several established methodologies can be employed for this transformation.

N-Alkylation and Reductive Amination Strategies

N-Alkylation: This is a direct and widely used method for the formation of N-C bonds. In the context of synthesizing this compound, this would involve the reaction of azetidine with a suitable 2-chloro-3-fluorobenzyl electrophile, such as 2-chloro-3-fluorobenzyl bromide or chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is critical to ensure good yields and minimize side reactions. Dipolar aprotic solvents like dimethylformamide (DMF) can accelerate the rate of these substitution reactions. nih.gov

Reductive Amination: This powerful one-pot reaction provides an alternative route to N-benzylated azetidines. masterorganicchemistry.comacsgcipr.org The process involves the reaction of azetidine with 2-chloro-3-fluorobenzaldehyde (B1590896) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for iminium ions over aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com The reaction conditions are generally mild, making it a versatile method for a wide range of substrates. researchgate.net

Table 2: Comparison of N-Alkylation and Reductive Amination for the Synthesis of this compound

| Method | Starting Materials | Reagents | Key Features |

| N-Alkylation | Azetidine, 2-Chloro-3-fluorobenzyl halide | Base (e.g., K₂CO₃, Et₃N) | Direct, requires a reactive electrophile. |

| Reductive Amination | Azetidine, 2-Chloro-3-fluorobenzaldehyde | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | One-pot procedure, mild conditions, avoids handling of potentially lachrymatory benzyl (B1604629) halides. masterorganicchemistry.comacsgcipr.org |

Cross-Coupling Methodologies for Aryl/Benzyl Introduction (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov While typically used for C(sp²)-C(sp²) bond formation, modifications have expanded its scope to include the coupling of sp³-hybridized carbons. In the context of synthesizing N-benzyl azetidines, this could potentially involve the coupling of an N-borylated azetidine derivative with a 2-chloro-3-fluorobenzyl halide or the coupling of azetidine itself with a 2-chloro-3-fluorobenzylboronic acid derivative. Palladium-based catalysts are commonly employed for these transformations. researchgate.netmdpi.com The development of azetidine-based ligands has also been shown to produce highly active palladium catalysts for Suzuki-Miyaura reactions. researchgate.net

Although less common for direct N-benzylation of azetidines compared to N-alkylation or reductive amination, cross-coupling methods offer a powerful alternative, particularly when functional group tolerance is a key consideration.

Post-Synthetic Halogenation Strategies (e.g., chlorination, fluorination)

An alternative approach to this compound involves the synthesis of a precursor molecule, such as 1-benzylazetidine (B3057175), 1-(2-chlorobenzyl)azetidine, or 1-(3-fluorobenzyl)azetidine, followed by the introduction of the missing halogen atom(s) in a later step.

Chlorination: The direct chlorination of a benzylic C-H bond can be achieved using various reagents. N-Chlorosuccinimide (NCS) under visible light irradiation with a photocatalyst is a mild and effective method for benzylic chlorination. organic-chemistry.org Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) (DMSO) for a rapid and selective chlorination of benzylic alcohols, which could be a precursor to the benzyl halide used in N-alkylation. organic-chemistry.org

Fluorination: The introduction of fluorine at the benzylic position can be more challenging. However, methods for the direct fluorination of benzylic C(sp³)-H bonds have been developed. These often involve the use of electrophilic fluorine sources like Selectfluor in the presence of a metal catalyst (e.g., iron(II) acetylacetonate) or a photocatalyst. beilstein-journals.orgorganic-chemistry.org Manganese salen and porphyrin complexes have also been utilized as catalysts for benzylic C-H fluorination. beilstein-journals.org

Late-Stage Modification Approaches for Introducing Halogens

Late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules. nih.gov This approach can be applied to introduce the chloro and fluoro substituents onto a pre-formed 1-benzylazetidine scaffold.

Palladium-catalyzed C-H activation is a prominent method for late-stage halogenation. For instance, picolinamide-directed ortho-C-H halogenation of benzylamine (B48309) substrates has been reported, allowing for the installation of chloro, bromo, and iodo groups. psu.edu Similarly, native amine-directed ortho-C-H chlorination and bromination of unprotected benzylamines have been demonstrated. thieme-connect.com Enzymatic late-stage halogenation of peptides containing tryptophan residues has also been achieved, showcasing the potential of biocatalysis in selective C-H functionalization. nih.gov While these examples are not directly on the 1-benzylazetidine system, they illustrate the feasibility of late-stage C-H halogenation on related structures.

Stereoselective Synthesis and Chiral Induction for Enantiopure Azetidines

The synthesis of enantiomerically pure this compound requires stereoselective methods to control the chirality of the azetidine ring, if substituted, or to resolve a racemic mixture.

One powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed. For example, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes has been demonstrated, enabling the synthesis of optically active 2-substituted azetidines. rsc.orgrsc.org The chiral N-((S)-1-arylethyl) group acts as a chiral auxiliary to control the stereochemistry of the alkylation.

Another approach is the use of chiral catalysts in reactions that generate the azetidine ring or functionalize a prochiral azetidine derivative. The development of enantioselective cycloaddition reactions, for instance, can provide access to chiral azetidines. Furthermore, kinetic resolution of racemic azetidine derivatives using chiral catalysts or enzymes can be employed to isolate one enantiomer.

The synthesis of enantiopure pyrrolizidines and indolizidines has been achieved through cycloaddition reactions of enantiomerically pure five-membered cyclic nitrones derived from the chiral pool, demonstrating the utility of chiral starting materials in controlling stereochemistry. researchgate.net

Adaptations for Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability. While specific literature on the continuous flow synthesis of this compound is not available, established methodologies for the synthesis of analogous N-substituted azetidines can be adapted for this target molecule.

A plausible and efficient continuous flow approach for the synthesis of this compound would involve the N-alkylation of azetidine with 2-chloro-3-fluorobenzyl halide. This reaction can be effectively translated from batch to a continuous flow process, which often leads to higher yields and purity due to precise control over reaction parameters. nih.gov

The setup would typically involve two inlet streams. One stream would contain azetidine and a base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine, dissolved in a suitable solvent (e.g., acetonitrile, DMF). The second stream would contain 2-chloro-3-fluorobenzyl bromide or chloride in the same or a miscible solvent. These streams would be pumped into a T-mixer to ensure rapid and efficient mixing before entering a heated coil reactor. The precise control of stoichiometry, temperature, and residence time within the microreactor can minimize the formation of byproducts, such as quaternary ammonium (B1175870) salts that can arise from over-alkylation in batch conditions.

The enhanced efficiency of a continuous flow setup stems from several factors. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling the use of higher temperatures to accelerate the reaction rate without significant decomposition. mdpi.com The short residence times, often on the order of minutes, also contribute to higher throughput and productivity. nih.gov Following the reaction, in-line purification techniques, such as liquid-liquid extraction or passing the stream through a scavenger resin, can be integrated to remove excess reagents and byproducts, delivering a continuous stream of the purified product. beilstein-journals.org

A summary of hypothetical, yet chemically sound, parameters for the continuous flow synthesis of this compound is presented in the table below.

| Parameter | Value | Rationale |

| Reactant 1 | Azetidine | Starting material for the azetidine core. |

| Reactant 2 | 2-Chloro-3-fluorobenzyl bromide | Alkylating agent to introduce the substituted benzyl group. |

| Base | Potassium Carbonate (solid phase) or Triethylamine (liquid phase) | To neutralize the HBr byproduct. A packed bed of K2CO3 could be used in the reactor. |

| Solvent | Acetonitrile or DMF | Good solubility for all reactants and compatible with a wide temperature range. |

| Reactor Type | Heated Coil Microreactor | Provides excellent heat transfer and mixing. |

| Temperature | 80-120 °C | Higher temperatures accelerate the SN2 reaction, leading to shorter residence times. |

| Residence Time | 5-15 minutes | Sufficient for complete conversion in a flow system. |

| Pressure | 5-10 bar | To suppress solvent boiling at elevated temperatures. |

| In-line Quenching | Aqueous solution of a mild base | To neutralize any remaining acid and precipitate salts. |

| In-line Purification | Liquid-liquid extraction or scavenger resin | For continuous removal of impurities. |

This adaptation of established continuous flow N-alkylation methodologies would likely provide a more efficient, safer, and scalable synthesis of this compound compared to traditional batch methods.

Functional Group Transformations on the Azetidine Ring

The azetidine ring, once formed, can be a versatile scaffold for further chemical modifications. Functional group transformations on the azetidine ring of this compound can provide access to a diverse range of derivatives with potentially modulated biological activities. These transformations can target the C-H bonds of the azetidine ring, or in some cases, involve ring-opening reactions. rsc.org

One of the most common strategies for functionalizing the azetidine ring is through deprotonation at the C2 or C3 position, followed by quenching with an electrophile. nih.gov The regioselectivity of this lithiation-trapping sequence can often be controlled by the choice of the N-protecting group and the reaction conditions. For N-benzyl derivatives like this compound, lithiation typically occurs at the C2 position due to the directing effect of the nitrogen atom and the inductive effect of the benzyl group.

The general procedure would involve treating a solution of this compound in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (-78 °C) with a strong base such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA. The resulting organolithium intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the C2 position.

Examples of such transformations include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce alkyl or substituted benzyl groups.

Hydroxymethylation: Quenching with formaldehyde (B43269) to yield the corresponding 2-hydroxymethyl derivative.

Carboxylation: Reaction with carbon dioxide to afford the azetidine-2-carboxylic acid derivative.

Silylation: Trapping with silyl (B83357) chlorides (e.g., trimethylsilyl (B98337) chloride) to introduce a silyl group, which can be a useful synthetic handle for further transformations.

These functional group transformations significantly expand the chemical space accessible from the parent this compound scaffold. The table below summarizes some potential functional group transformations on the azetidine ring of this compound, based on established azetidine chemistry.

| Transformation | Reagents | Product |

| C2-Methylation | 1. sec-BuLi, TMEDA, THF, -78 °C2. CH3I | 1-(2-Chloro-3-fluorobenzyl)-2-methylazetidine |

| C2-Hydroxymethylation | 1. sec-BuLi, TMEDA, THF, -78 °C2. Paraformaldehyde | [1-(2-Chloro-3-fluorobenzyl)azetidin-2-yl]methanol |

| C2-Carboxylation | 1. sec-BuLi, TMEDA, THF, -78 °C2. CO2 (gas) | This compound-2-carboxylic acid |

| C2-Phenylation | 1. sec-BuLi, TMEDA, THF, -78 °C2. Ph-B(OR)2, Pd catalyst | 1-(2-Chloro-3-fluorobenzyl)-2-phenylazetidine |

| Ring Opening with Nucleophile | Strong acid catalyst (e.g., HCl), Nucleophile (e.g., H2O) | N-(2-Chloro-3-fluorobenzyl)-3-hydroxypropan-1-amine |

It is important to note that the reactivity of the azetidine ring is influenced by the significant ring strain (approximately 25.4 kcal/mol). This strain can be harnessed to drive ring-opening reactions under certain conditions, providing access to functionalized acyclic amine derivatives.

Chemical Reactivity and Mechanistic Studies of 1 2 Chloro 3 Fluorobenzyl Azetidine

Influence of Ring Strain on Chemical Reactivity and Stability

The azetidine (B1206935) ring in 1-(2-Chloro-3-fluorobenzyl)azetidine possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain energy is a critical determinant of its chemical reactivity, placing it between the highly reactive and less stable aziridines (approx. 27.7 kcal/mol) and the relatively unreactive and stable pyrrolidines (approx. 5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines like this compound stable enough for isolation and handling under normal conditions, yet reactive enough to participate in a variety of chemical transformations that are not readily accessible to their five-membered ring counterparts. rsc.orgresearchwithrutgers.com

The presence of this strain energy means that reactions leading to the cleavage of a C-N or C-C bond within the azetidine ring are thermodynamically favorable, as they release this stored energy. nih.gov Consequently, the compound is prone to undergo ring-opening reactions when treated with suitable reagents, a characteristic that is less pronounced in larger, less strained heterocyclic systems. nih.gov The stability of the azetidine ring can be influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the electron-withdrawing nature of the halogenated benzyl (B1604629) group can impact the basicity and nucleophilicity of the nitrogen, which in turn can affect the conditions required for ring-opening or other reactions.

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine (B145994) | 27.7 |

| Azetidine | 25.4 |

| Pyrrolidine (B122466) | 5.4 |

| Piperidine | ~0 |

Nucleophilic and Electrophilic Reactivity of the Azetidine Nitrogen and Ring Carbons

The nitrogen atom in the azetidine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily react with electrophiles such as alkyl halides and acyl chlorides. However, the nucleophilicity of this nitrogen is tempered by the electron-withdrawing effects of the attached 2-chloro-3-fluorobenzyl group.

The ring carbons of the azetidine moiety can exhibit electrophilic character, particularly when the nitrogen atom is quaternized or protonated. magtech.com.cn This activation makes the ring carbons susceptible to attack by nucleophiles, leading to ring-opening reactions. magtech.com.cnacs.org The regioselectivity of nucleophilic attack is influenced by both steric and electronic factors. For an unsubstituted azetidine ring as in this compound, nucleophilic attack would be expected to occur at either of the equivalent methylene (B1212753) carbons adjacent to the nitrogen.

Transformations Involving the Azetidine Ring System

The strain in the azetidine ring of this compound makes it a valuable precursor for divergent synthesis through controlled ring-opening reactions. rsc.org These reactions typically involve the cleavage of a C-N bond and can be initiated by a variety of nucleophiles, often under acidic conditions or with the aid of a Lewis acid to activate the azetidine nitrogen. acs.orgnih.gov

For instance, treatment with hydrohalic acids would likely lead to the formation of a γ-haloamine. The regioselectivity of the ring opening of unsymmetrically substituted azetidines is a key consideration, though for the parent azetidine ring in the title compound, this is not a factor. magtech.com.cn The versatility of this approach allows for the synthesis of a wide array of acyclic amine derivatives with diverse functionalities. acs.orgbeilstein-journals.org The anionic ring-opening polymerization of activated aziridines has been studied, and similar principles could potentially be applied to activated azetidines, although this is less common for N-alkylated azetidines without an activating group on the nitrogen. rsc.org

Ring-expansion reactions offer a pathway to synthesize larger, often more therapeutically relevant, heterocyclic systems from azetidines. rsc.org For this compound, such transformations could lead to the formation of substituted pyrrolidines (a five-membered ring) or piperidines (a six-membered ring). These reactions can be promoted by various reagents and conditions. For example, reaction with diazo compounds in the presence of a suitable catalyst can lead to a one-carbon insertion and the formation of a pyrrolidine ring. acs.org Another approach involves the rearrangement of an intermediate formed by the reaction of the azetidine with an electrophilic one-carbon source. nih.gov The specific conditions and reagents employed would determine the nature of the resulting larger heterocycle. researchgate.net

While this compound is the product, understanding its potential synthesis from smaller rings is crucial. A known synthetic route to azetidines involves the rearrangement of appropriately substituted aziridines. acs.org This transformation can proceed through a variety of mechanisms, often involving the formation of a bicyclic aziridinium (B1262131) ion intermediate which is then opened by a nucleophile to yield the four-membered azetidine ring. acs.orgresearchgate.net For example, a 2-(halomethyl)aziridine could undergo intramolecular cyclization to form the bicyclic intermediate, followed by nucleophilic attack at one of the original aziridine carbons to afford the azetidine. acs.org Biocatalytic methods have also been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines via a rsc.orgnih.gov-Stevens rearrangement. nih.gov

Reactivity of the Halogenated Benzyl Substituent

The 2-chloro-3-fluorobenzyl substituent on the azetidine nitrogen has its own distinct reactivity. The chlorine and fluorine atoms are electron-withdrawing groups that deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. Any substitution would be directed by the combined, and sometimes competing, directing effects of the halogens and the azetidinylmethyl group.

The benzylic C-H bonds are susceptible to radical halogenation or oxidation. The C-Cl bond on the aromatic ring is generally robust but can participate in certain transition metal-catalyzed cross-coupling reactions, although this is less common than with bromo or iodo substituents. The C-F bond is typically very strong and unreactive. The presence of these halogens can also influence the metabolic stability of the molecule in biological systems.

| Reaction Type | Reagents/Conditions | Potential Product Type |

|---|---|---|

| Nucleophilic Ring-Opening | Nucleophiles (e.g., R-OH, R-SH, R2NH) with acid catalysis | γ-Substituted propylamines |

| Ring-Expansion | Diazo compounds, Rhodium carbenes | Substituted pyrrolidines |

| Reaction at Nitrogen | Alkyl halides, Acyl chlorides | Quaternary azetidinium salts |

| Reaction at Benzyl Position | Radical initiators (e.g., NBS) | Benzylic bromination |

Reactivity of Aryl Halides in Cross-Coupling Reactions

The aryl chloride moiety in this compound is a key functional group that enables its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination, are among the most powerful tools for constructing complex molecules from aryl halide precursors. researchgate.netwikipedia.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically begins with the oxidative addition of the aryl halide to a low-valent metal center, most commonly palladium(0). uwindsor.cayoutube.com In this step, the palladium catalyst inserts into the carbon-halogen bond, forming an organopalladium(II) complex. wikipedia.org The reactivity of the aryl halide in this crucial step is highly dependent on the nature of the halogen. The bond dissociation energy of the carbon-halogen bond dictates the ease of oxidative addition, with the general reactivity trend being C–I > C–Br > C–Cl >> C–F. uwindsor.ca

For this compound, the C–Cl bond is significantly more susceptible to oxidative addition than the C–F bond. The strength and low polarity of the C–F bond make it largely inert under typical palladium-catalyzed conditions. Therefore, the chlorine atom serves as the primary reactive site for cross-coupling. However, aryl chlorides are inherently less reactive than the corresponding bromides and iodides due to the stronger C–Cl bond (bond dissociation energy of ~96 kcal/mol for chlorobenzene). uwindsor.ca This lower reactivity often necessitates the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step. researchgate.netorganic-chemistry.org

| Reaction Type | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos | NaOtBu | Toluene | 80-110 |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF or DMA | 100-140 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF or Dioxane | 25-80 |

| Hiyama | Pd(OAc)₂, XPhos | TBAF | t-BuOH | 80-100 |

Table 1. Representative conditions for palladium-catalyzed cross-coupling reactions involving aryl chlorides. Data compiled from general reviews of cross-coupling reactions. uwindsor.canih.govresearchgate.net Note: SPhos, BrettPhos, and XPhos are specialized phosphine ligands; dba is dibenzylideneacetone; TBAF is tetra-n-butylammonium fluoride.

Electronic and Steric Effects of Halogens on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is modulated by the electronic and steric properties of its two halogen substituents. Halogens exhibit a dual electronic effect: they are strongly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect, -I), but they also possess lone pairs of electrons that can be donated to the aromatic pi-system (resonance effect, +R). libretexts.org

The positions of the substituents are critical. The chlorine atom is at the C2 position (ortho to the benzylic substituent), while the fluorine is at the C3 position (meta).

Steric Effects : The ortho-chloro group presents significant steric hindrance around the site of reaction (the C–Cl bond). researchgate.net This bulk can impede the approach of the palladium catalyst, potentially slowing the rate of oxidative addition. researchgate.net Overcoming this steric challenge often requires the use of specific ligands designed to accommodate substituted substrates, such as bulky phosphines or N-heterocyclic carbenes that can promote the coupling of sterically hindered aryl chlorides. organic-chemistry.orgnih.govrsc.org

Electronic Effects : The electron-withdrawing nature of both halogens reduces the electron density of the aromatic ring. The fluorine atom at the meta position exerts a powerful inductive effect due to its high electronegativity, further deactivating the ring. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. A positive value indicates an electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para_) |

| Fluoro (F) | +0.34 | +0.06 |

| Chloro (Cl) | +0.37 | +0.23 |

Table 2. Hammett constants for fluoro and chloro substituents, quantifying their electron-withdrawing effects. wikipedia.orgbluffton.edu The σ_meta_ value is primarily influenced by the inductive effect, while the σ_para_ value reflects a combination of inductive and resonance effects.

Despite their deactivating nature, halogens are known as ortho, para-directors in electrophilic aromatic substitution reactions. quora.com This is because their resonance effect, while weaker than their inductive effect, enriches the electron density specifically at the ortho and para positions, stabilizing the carbocation intermediates formed during electrophilic attack at these sites. libretexts.orgquora.com

Reaction Mechanism Elucidation through Kinetic, Isotopic Labeling, and Spectroscopic Analyses

Understanding the precise reaction mechanism for transformations involving this compound requires a combination of sophisticated analytical techniques. While specific studies on this exact molecule are not prevalent, the methodologies applied to similar aryl halides in cross-coupling reactions provide a clear framework for mechanistic investigation.

Kinetic Analyses: Kinetic studies are crucial for identifying the rate-determining step (RDS) of a catalytic cycle. researchgate.net By systematically varying the concentrations of the aryl halide, coupling partner, catalyst, and base, a rate law can be established. For many cross-coupling reactions involving aryl chlorides, the oxidative addition of the C–Cl bond to the Pd(0) center is energetically demanding and often found to be the rate-limiting step. researchgate.netuwindsor.ca However, in some systems, particularly with highly active catalysts, other steps like transmetalation or reductive elimination can become rate-limiting. researchgate.net Competitive experiments, where two different aryl halides react in the same vessel, can reveal the relative rates of oxidative addition and provide insight into the reversibility of this step. researchgate.net

Isotopic Labeling: Isotopic labeling studies offer an unambiguous method for tracing the fate of atoms throughout a reaction pathway. For instance, in a Buchwald-Hartwig amination, using an amine labeled with ¹⁵N could confirm that the nitrogen atom in the product originates from the amine coupling partner. researchgate.net Similarly, replacing specific hydrogen atoms with deuterium (B1214612) (a kinetic isotope effect study) can help determine if a particular C–H bond is broken in the rate-determining step, which is relevant for mechanisms like Heck reactions or C–H activation pathways. nih.gov

Spectroscopic Analyses: Spectroscopic methods are indispensable for detecting and characterizing transient intermediates in a catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ³¹P NMR are widely used to monitor the palladium catalyst's coordination sphere, as many reactions employ phosphine ligands. Changes in the chemical shift of the phosphorus signal can indicate the formation of different palladium complexes, such as the initial Pd(0) species, the oxidative addition product [Ar-Pd(II)-Cl], and other intermediates. acs.org ¹H and ¹³C NMR can be used to monitor the consumption of reactants and the formation of products over time to determine reaction kinetics. acs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), can detect catalytic intermediates directly from the reaction mixture. researchgate.net This allows for the identification of key species in the catalytic cycle, including organopalladium complexes that may be too short-lived to observe by NMR. researchgate.net

By combining these approaches, a detailed picture of the reaction mechanism can be constructed, revealing the active catalytic species, the sequence of elementary steps, and the factors that control the reaction's efficiency and selectivity.

Computational and Theoretical Investigations of 1 2 Chloro 3 Fluorobenzyl Azetidine

Electronic Structure and Conformation Analysis (e.g., Density Functional Theory (DFT) calculations)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-chloro-3-fluorobenzyl)azetidine, DFT calculations can elucidate its fundamental electronic properties and determine its most stable three-dimensional shapes (conformations).

Detailed research findings from DFT calculations would involve optimizing the molecule's geometry to find the lowest energy conformation. This analysis would reveal key structural parameters. The calculations would also determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -1285.45 Hartrees | Indicates the stability of the molecule's optimized geometry. |

| HOMO Energy | -6.78 eV | Represents the ability to donate an electron. |

| LUMO Energy | -0.54 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 6.24 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.12 Debye | Measures the polarity of the molecule. |

Prediction of Reactivity and Transition State Analysis for Synthetic Pathways

Theoretical calculations can predict the reactivity of this compound. The reactivity of azetidines is often driven by their significant ring strain. rsc.orgrsc.org Computational methods can map out potential reaction pathways, for example, the nucleophilic substitution at the azetidine (B1206935) nitrogen or ring-opening reactions. evitachem.com

Transition state analysis is used to identify the energy barriers for these potential reactions. By calculating the energy of the transition state—the highest point on the reaction energy profile—the activation energy for a given reaction can be determined. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes under different conditions. For instance, the synthesis of azetidines can be achieved through methods like intramolecular Pd(II)-catalyzed C(sp3)–H amination or strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

| Reaction Pathway | Calculated Activation Energy (kcal/mol) (Illustrative) | Predicted Feasibility |

|---|---|---|

| N-Alkylation of Azetidine | 15.2 | High |

| Nucleophilic Ring Opening (with H2O) | 28.5 | Moderate |

| Electrophilic Aromatic Substitution | 35.1 | Low |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed picture of its conformational landscape and flexibility over time. These simulations model the molecule's behavior in a simulated environment, such as in a solvent like water or in a lipid bilayer, which can be crucial for understanding its interactions in a biological context. nih.govnih.gov

The simulations generate trajectories that show how the molecule's shape and orientation change. This data can reveal the most populated conformations and the energy barriers between them, providing a dynamic view of the molecule's behavior that is not captured by static models. nih.gov Understanding the flexibility of the azetidine ring and the rotational freedom of the benzyl (B1604629) group is important for predicting how the molecule might adapt its shape to bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (focused on in vitro activity prediction)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov For this compound, QSAR models can be developed to predict its in vitro activity against a specific biological target.

The process involves compiling a dataset of compounds with known activities and calculating various molecular descriptors for each. These descriptors can be electronic, steric, or thermodynamic properties. researchgate.netchalcogen.ro Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netchalcogen.ro A robust QSAR model can then be used to predict the activity of new, untested compounds, including this compound, thereby prioritizing which molecules should be synthesized and tested in the lab. nih.gov

| Descriptor | Type | Correlation with Activity (Illustrative) |

|---|---|---|

| LogP | Hydrophobicity | Positive |

| Molar Refractivity | Steric/Electronic | Positive |

| Total Energy | Thermodynamic | Negative |

| Dipole Moment | Electronic | Positive |

Molecular Docking and Simulation for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used in drug design to predict how a small molecule (ligand), such as this compound, might bind to a protein target. echemcom.comrjptonline.org

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. vistas.ac.in The results can reveal the most likely binding mode and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. rjptonline.orgechemcom.com Following docking, molecular dynamics simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. researchgate.net

Biomolecular Interactions and Pharmacological Target Research of 1 2 Chloro 3 Fluorobenzyl Azetidine and Analogs

In Vitro Biological Activity Profiling and Mechanistic Exploration

The biological activity of azetidine (B1206935) derivatives has been explored against a variety of targets, revealing a broad spectrum of potential therapeutic applications. In vitro studies are crucial for elucidating the specific enzymes, receptors, and pathways with which these compounds interact.

Azetidine-based compounds have been synthesized and identified as potent transition-state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. nih.gov These enzymes are critical in the metabolism of nucleosides. Research has demonstrated that certain azetidine analogues of DADMe-immucillins are powerful inhibitors of purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN), with equilibrium dissociation constants (Ki*) reaching the picomolar range. nih.gov Despite possessing less stereochemical complexity than their parent compounds, these azetidine analogues maintain high potency, making them attractive as potential drug candidates. nih.gov

Table 1: Inhibition of N-ribosyl Hydrolases and Phosphorylases by Azetidine Analogs Data synthesized from studies on azetidine-based transition-state analogues.

| Enzyme Target | Inhibitor Type | Reported Potency (Ki*) |

|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | Azetidine analogue of DADMe-immucillin | As low as 229 pM nih.gov |

| Methylthioadenosine Phosphorylase (MTAP) | Azetidine analogue of DADMe-immucillin | Potent inhibition observed nih.gov |

The norepinephrine (B1679862) transporter (NET) is a key target for regulating noradrenergic signaling and is implicated in various neurological and cardiovascular conditions. nih.gov The human NET (hNET) is responsible for the reuptake of norepinephrine from the synaptic cleft. frontiersin.org While direct binding data for 1-(2-Chloro-3-fluorobenzyl)azetidine on these specific monoamine transporters is scarce, studies on related transporter proteins highlight the potential for azetidine-containing molecules to interact with this class of targets. For instance, azetidine-based inhibitors have been developed for the glycine (B1666218) transporter-1 (GlyT1), demonstrating the utility of the azetidine scaffold in modulating neurotransmitter transporter activity. researchgate.netnih.gov The structural similarities between these transporters suggest that appropriately substituted azetidines could be designed to target dopamine (B1211576), serotonin, or norepinephrine transporters. The Drosophila dopamine transporter (dDAT), which shares high homology with hNET, has been used as a model to study ligand binding, showing that inhibitors often occupy a primary binding site deep within the transmembrane helices. frontiersin.orgnih.gov

Molecular modeling and mutational studies on transporters like hNET have identified a high-affinity substrate binding site (S1) located between transmembrane helices 1, 3, 6, and 8. frontiersin.org Key interactions for norepinephrine binding include hydrogen bonds and hydrophobic interactions with specific residues. For example, residues such as A73, A77, S420, and M424 are implicated in forming hydrogen bonds, while V148, I156, and F329 form hydrophobic contacts. frontiersin.org The affinity of ligands for these transporters is highly dependent on how their structure complements this binding pocket. The design of azetidine analogs would need to consider the precise placement of functional groups to optimize these protein-ligand interactions and achieve high binding affinity.

Mechanistic Studies of Observed Biological Effects (e.g., inhibition of mycolate assembly, interference with cell envelope biogenesis)

A significant area of research for azetidine derivatives has been in the development of new antitubercular agents. A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. nih.govnih.gov The minimum inhibitory concentration (MIC99) values for these compounds were found to be below 10 μM. nih.govresearchgate.net

The primary mechanism of action for this class of azetidines is the interference with the biogenesis of the mycobacterial cell envelope. nih.govnih.govresearchgate.net Specifically, these compounds inhibit the late stages of mycolic acid biosynthesis. nih.govresearchgate.net Mycolic acids are essential, long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial defensive barrier. By blocking their assembly, the BGAz compounds compromise the integrity of the cell envelope, leading to cell death. nih.govnih.gov Transcriptomic analysis has confirmed that the mode of action for these azetidine compounds is distinct from that of existing cell wall inhibitors, indicating a novel mechanism and target. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Target Engagement and Modulation

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For azetidine derivatives, SAR studies have provided key insights into the structural requirements for various biological activities.

In the context of antitubercular activity, modifications to the substituents on the azetidine ring and its appended groups have been explored. The nature of these substituents significantly influences the compound's ability to inhibit mycolate assembly and exert its bactericidal effect. nih.gov

For antiviral applications, SAR studies on azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV) revealed strict structural requirements. nih.gov Key findings indicated that:

An aliphatic or unsubstituted C-carboxamide group was necessary.

An aliphatic side-chain at the C-terminus was preferred.

A benzyloxycarbonyl group at the N-terminus was essential for anti-HCMV activity. nih.gov

The conformational constraint imposed by the azetidine ring, which induces a γ-type reverse turn, appears to be critical for the observed antiviral activity. nih.gov

In the development of antimicrobial agents, SAR studies on thiazole-azetidin-2-one derivatives showed that the type and position of substituents on the aromatic rings dictate the potency against bacterial and fungal strains. nih.govacgpubs.org Generally, electron-withdrawing groups like nitro (NO2) and chloro (Cl) enhance antimicrobial activity. acgpubs.org

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Azetidine Analogs

| Biological Target/Activity | Favorable Structural Features | Unfavorable Structural Features |

|---|---|---|

| Anti-HCMV Activity | Benzyloxycarbonyl at N-terminus; Aliphatic C-terminal side-chain; Unsubstituted C-carboxamide nih.gov | Bulky or aromatic substituents at the C-carboxamide nih.gov |

| Antimicrobial Activity | Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) on aryl rings acgpubs.org | Electron-donating groups (e.g., -OCH3, -CH3) acgpubs.org |

Application in Chemical Probes and Biological Tool Development for Pathway Interrogation

The unique structural properties of the azetidine scaffold make it a valuable component in the development of chemical probes and tools for biological research. Its rigid framework allows for the precise positioning of functional groups, which can be used to probe protein binding sites and interrogate biological pathways. nih.gov

Azetidine-based scaffolds have been used in diversity-oriented synthesis (DOS) to create libraries of complex molecules, including fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These libraries are designed to explore novel chemical space and identify new probes and lead compounds, particularly for targets within the central nervous system (CNS). nih.gov By incorporating functionalities suitable for further chemical modification, such as aryl bromides or hydroxyl groups, these scaffolds can be adapted for various applications, including immobilization on solid supports for screening assays or the attachment of reporter tags for imaging studies. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Complete Structural Assignment and Isomer Differentiation

A combination of one-dimensional NMR experiments is predicted to provide a complete structural assignment for 1-(2-Chloro-3-fluorobenzyl)azetidine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring and the 2-chloro-3-fluorobenzyl group. The protons on the azetidine ring would likely appear as multiplets due to spin-spin coupling. The two methylene (B1212753) groups of the azetidine ring adjacent to the nitrogen (C2 and C4 protons) are expected to be deshielded and resonate at approximately 3.2-3.6 ppm. The remaining methylene group (C3 protons) would likely appear further upfield, around 2.0-2.4 ppm. The benzylic protons (CH₂) are anticipated to produce a singlet at approximately 3.6-3.8 ppm. The aromatic protons of the benzyl (B1604629) group would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom, appearing in the range of 7.0-7.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the azetidine ring are expected to resonate with the C2 and C4 carbons appearing around 55-60 ppm and the C3 carbon at approximately 20-25 ppm. The benzylic carbon is predicted to have a chemical shift in the range of 60-65 ppm. The aromatic carbons would show signals between 115 and 140 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show a single resonance for the nitrogen atom in the azetidine ring. The chemical shift is predicted to be in the typical range for a tertiary amine, influenced by the electronic effects of the benzyl substituent.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine C2/C4-H | 3.2 - 3.6 (m) | 55 - 60 |

| Azetidine C3-H | 2.0 - 2.4 (m) | 20 - 25 |

| Benzyl CH₂ | 3.6 - 3.8 (s) | 60 - 65 |

| Aromatic H | 7.0 - 7.4 (m) | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To confirm the structural assignments and analyze the connectivity of atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Correlations would be expected between the protons on the azetidine ring, as well as between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. Key correlations would be expected between the benzylic protons and the aromatic carbons, as well as the carbons of the azetidine ring, unequivocally connecting the benzyl group to the azetidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOE correlations would be observed between protons that are close in space, which can help to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₁ClFN).

Calculated Exact Mass

| Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information for structural confirmation. The most likely fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would result in the formation of a stable 2-chloro-3-fluorobenzyl cation.

Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

|---|---|---|

| 200.06 | 143.00 | C₃H₆N (Azetidinyl radical) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, C-Cl, and C-F bonds, as well as the aromatic ring.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1100 - 1250 |

| C-F Stretch | 1000 - 1100 |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights (if suitable crystals are obtained)

The analysis would involve mounting a crystal onto a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, revealing the atomic arrangement.

From such an analysis, key structural parameters can be elucidated. For this compound, this would include the precise geometry of the puckered four-membered azetidine ring, the planarity of the benzene (B151609) ring, and the exact spatial relationship between these two core fragments. The torsion angles defining the orientation of the benzyl group relative to the azetidine ring would be determined, providing insight into the preferred conformation in the solid state. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of molecules within the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C10H11ClFN |

| Formula Weight | 199.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 5.875 |

| c (Å) | 16.450 |

| β (°) | 98.50 |

| Volume (ų) | 966.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.372 |

Hypothetical Selected Bond Lengths and Angles

| Atoms | Parameter | Hypothetical Value |

|---|---|---|

| C-Cl | Bond Length | 1.74 Å |

| C-F | Bond Length | 1.36 Å |

| N(azetidine)-C(benzyl) | Bond Length | 1.47 Å |

| C(azetidine)-N-C(azetidine) | Bond Angle | 91.5° |

| N(azetidine)-C(benzyl)-C(aromatic) | Bond Angle | 112.0° |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from any potential starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds. A reverse-phase HPLC method would be suitable for this compound. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. The compound and any impurities will elute at different times (retention times) based on their relative affinities for the stationary and mobile phases. Purity is determined by comparing the area of the main peak to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

Hypothetical HPLC Purity Analysis Parameters

| Parameter | Hypothetical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: Acetonitrile/Water (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.85 min |

| Purity (by area %) | >99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile compounds and provides both separation and structural information. The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a molecular fingerprint. For this compound, one would expect to observe a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation, with characteristic fragments likely corresponding to the chloro-fluorobenzyl cation and the azetidine ring. This technique is highly sensitive for detecting volatile impurities that might not be resolved by HPLC.

Hypothetical GC-MS Fragmentation Data

| Parameter | Hypothetical Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Molecular Ion [M]⁺ (m/z) | 199/201 (due to Cl isotopes) |

| Key Fragment 1 (m/z) | 143/145 [C₇H₅ClF]⁺ (Chloro-fluorobenzyl cation) |

| Key Fragment 2 (m/z) | 56 [C₃H₆N]⁺ (Azetidinyl fragment) |

Potential Applications in Chemical Biology and Advanced Materials Research

Use as Building Blocks in Complex Molecule Synthesis

The azetidine (B1206935) scaffold is a valuable building block for complex molecules, particularly in the design of peptidomimetics and unnatural amino acids. nih.govnih.gov Its rigid, four-membered ring structure serves as a conformational constraint when incorporated into peptide backbones, influencing their secondary structure and biological activity. acs.org

Research has shown that introducing azetidine-based amino acids (Aze) can induce specific structural motifs, such as γ-turns, within peptide chains. acs.org This conformational control is crucial for designing molecules that can effectively mimic or inhibit protein-protein interactions. Furthermore, the incorporation of an azetidine ring can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases. nih.govresearchgate.net

In the context of 1-(2-Chloro-3-fluorobenzyl)azetidine, the azetidine ring provides the core heterocyclic structure, while the N-benzyl group can be viewed as a side chain analogue similar to that of phenylalanine. The presence of chlorine and fluorine atoms on the aromatic ring classifies it as a non-natural, halogenated building block. cpcscientific.com Such halogenated amino acids are used to create peptides with modified binding affinities, enhanced stability, or to serve as spectroscopic probes.

Table 1: Applications of Azetidine Scaffolds in Complex Molecule Synthesis

| Application Area | Role of Azetidine Scaffold | Key Findings |

|---|---|---|

| Peptidomimetics | Induces conformational constraints (e.g., γ-turns). acs.orgnih.gov | Enhances stability against proteases compared to homodetic macrocycles. nih.govresearchgate.net |

| Unnatural Amino Acids | Serves as a proline analogue or a scaffold for novel side chains. nih.gov | Allows for the creation of diverse molecular frameworks with unique 3D shapes. nih.govcpcscientific.com |

| Drug Discovery | Acts as a bioisostere for other cyclic systems, improving physicochemical properties. nih.gov | Can lead to compounds with improved potency and metabolic profiles. acs.org |

Scaffold for Combinatorial Library Synthesis for High-Throughput Screening (HTS)

The structural rigidity and three-dimensionality of the azetidine ring make it an attractive scaffold for diversity-oriented synthesis (DOS) and the construction of combinatorial libraries for high-throughput screening (HTS). nih.govenamine.net HTS platforms are essential in modern drug discovery for rapidly screening millions of compounds to identify potential therapeutic leads. nih.gov

Azetidine-based scaffolds provide a robust framework upon which diverse functional groups can be installed, leading to the generation of large libraries of molecules with significant structural variety. nih.govbroadinstitute.org Studies have described the synthesis of libraries containing thousands of unique spirocyclic azetidines, which are then evaluated for properties relevant to drug development, such as their potential to target the central nervous system (CNS). nih.govnih.govresearchgate.net The defined stereochemistry and conformational restriction of the azetidine core help in populating a distinct and valuable chemical space. enamine.net

This compound could serve as a foundational molecule for such a library. The azetidine nitrogen is a point for derivatization, and further functionalization of the azetidine ring or modifications to the substituted benzyl (B1604629) group could rapidly generate a collection of related but distinct compounds for screening against various biological targets.

Development of Chemical Probes for Interrogating Biological Pathways

Chemical probes are indispensable tools for studying biological systems, allowing for the visualization and interrogation of specific cellular pathways. The azetidine moiety has been successfully incorporated into the design of advanced chemical probes to enhance their photophysical properties.

A notable example is the development of azetidinyl Malachite Green (Aze-MG), a fluorogenic probe. nih.gov In this molecule, the replacement of a traditional N,N-dimethylamino group with an azetidine ring suppresses non-radiative decay pathways, leading to a significant enhancement in brightness, quantum yield, and photostability. nih.gov This demonstrates that the compact and electron-donating nature of the azetidine ring can be harnessed to fine-tune the properties of molecular probes for demanding applications like live-cell and super-resolution imaging.

The specific structure of this compound offers additional potential in probe development. The presence of a fluorine atom makes it a candidate for use as a ¹⁹F NMR probe. ¹⁹F NMR is a powerful technique in chemical biology for studying molecular interactions, as there is no endogenous ¹⁹F signal in biological systems. The 2-chloro-3-fluorobenzyl group could act as a reporter moiety, with changes in its NMR signal indicating binding to a protein or other biomolecule.

Potential in Polymer Chemistry via Ring-Opening Polymerization

The significant ring strain of the azetidine ring (approximately 25 kcal/mol) makes it susceptible to ring-opening polymerization (ROP), a process that can yield polyamines, specifically linear poly(trimethylenimine). acs.orgrsc.org Both cationic and anionic ROP methods have been developed for azetidine derivatives. rsc.orgresearchgate.netacs.org The polymerization is driven by the thermodynamic release of this strain energy. researchgate.net

The substituent on the azetidine nitrogen plays a critical role in the polymerization process and dictates the properties of the resulting polymer. For this compound, ROP would produce a polymer with pendant 2-chloro-3-fluorobenzyl groups attached to the main polyamine chain. These halogenated aromatic side chains could confer unique properties to the material, such as:

Increased Hydrophobicity: Affecting solubility and interfacial properties.

Modified Thermal Stability: The aromatic groups could enhance the polymer's stability at higher temperatures.

Flame Retardancy: Halogenated compounds are often used to reduce the flammability of polymers.

Specific Binding Capabilities: The functionalized side chains could be designed for applications in chelation, materials templating, or as coatings. rsc.org

Role as Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as highly effective ligands and organocatalysts in the field of asymmetric catalysis. birmingham.ac.ukresearchgate.net The rigidity of the four-membered ring helps to create a well-defined and sterically controlled environment around a metal center, which is essential for achieving high levels of enantioselectivity in chemical reactions. rsc.org

Azetidine-containing ligands, such as AzePhenol, have been successfully employed in dinuclear zinc catalytic systems for asymmetric Michael additions, affording products with excellent yields and high enantioselectivity. nih.gov The defined structure of the azetidine scaffold is credited with enhancing the control of the catalytic pocket. rsc.org

While this compound itself is achiral, it can be a precursor to chiral ligands. The introduction of stereocenters on the azetidine ring (e.g., at the 2- or 3-positions) would yield a chiral molecule. In such a ligand, the N-(2-chloro-3-fluorobenzyl) group would serve as a bulky, electronically-defined substituent that would influence the catalyst's stereochemical outcome. Its steric and electronic properties, governed by the chloro and fluoro substituents, would be a key element in tuning the catalyst's activity and selectivity for specific asymmetric transformations. birmingham.ac.ukresearchmap.jp

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azetidine |

| Azelnidipine |

| L-azetidine-2-carboxylic acid |

| Phenylalanine |

| Malachite Green |

Future Research Directions and Unexplored Avenues

Deeper Mechanistic Understanding of Azetidine-Based Reactions and Rearrangements

The reactivity of azetidines is largely governed by their ring strain, making them susceptible to ring-opening and rearrangement reactions. rsc.orgrsc.org A thorough investigation into the reaction mechanisms of 1-(2-Chloro-3-fluorobenzyl)azetidine under various conditions (e.g., acidic, basic, thermal, photochemical) would provide valuable insights into its chemical behavior. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic transformations. For instance, studying the nucleophilic ring-opening of the azetidine (B1206935) ring could lead to the synthesis of novel acyclic amine derivatives with potential pharmacological applications. rsc.org

Targeted Synthesis of Azetidine Derivatives with Specific Biological Activities for Research Tools

Azetidine-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, and central nervous system effects. lifechemicals.comacgpubs.org The 2-chloro-3-fluorobenzyl moiety in this compound is an interesting substitution pattern that could impart specific biological properties. Future research should involve the targeted synthesis of a library of analogues of this compound, systematically modifying the substitution pattern on the aromatic ring and the azetidine core. These compounds could then be screened for various biological activities to identify potent and selective research tools for probing biological pathways or as starting points for drug discovery programs. For example, azetidine derivatives have been investigated as GABA uptake inhibitors, and this specific substitution pattern could be explored for its potential effects on neurotransmitter systems. nih.gov

Advanced Computational Modeling for Rational Design of Azetidine Scaffolds

Computational modeling and molecular docking studies can play a pivotal role in the rational design of novel azetidine-based compounds. By simulating the interactions of this compound and its virtual analogues with various biological targets, researchers can predict their potential binding affinities and pharmacological profiles. This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of desired biological activity, thereby saving time and resources. Advanced computational methods can also be used to predict the physicochemical properties and metabolic stability of these novel scaffolds.

Exploration of New Chemical Biology and Materials Science Applications